5-Fluoro-6-nitro-2H-benzotriazole
Description
Properties
IUPAC Name |
5-fluoro-6-nitro-2H-benzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN4O2/c7-3-1-4-5(9-10-8-4)2-6(3)11(12)13/h1-2H,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPKPWLCZGQXEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=NNN=C21)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2253630-20-3 | |
| Record name | 5-fluoro-6-nitro-1H-1,2,3-benzotriazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-nitro-2H-benzotriazole typically involves the nitration of 5-fluoro-2H-benzotriazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic, and careful temperature control is necessary to avoid decomposition of the product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow nitration processes to ensure consistent product quality and yield. The use of advanced reactors and automated control systems can optimize reaction conditions and improve safety during large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-nitro-2H-benzotriazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions.
Major Products Formed
Reduction: 5-Fluoro-6-amino-2H-benzotriazole.
Substitution: Various substituted benzotriazole derivatives depending on the nucleophile used.
Oxidation: Oxidized benzotriazole derivatives with varying degrees of oxidation.
Scientific Research Applications
5-Fluoro-6-nitro-2H-benzotriazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.
Materials Science: The compound is used in the development of advanced materials, including corrosion inhibitors, UV stabilizers, and photovoltaic materials.
Industrial Chemistry: It is employed as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Fluoro-6-nitro-2H-benzotriazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its cellular uptake. These interactions can modulate enzyme activity, disrupt cellular processes, and induce cytotoxic effects .
Comparison with Similar Compounds
Structural and Substituent Effects
The regiochemistry and electronic properties of benzotriazole derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:
Table 1: Comparison of 5-Fluoro-6-nitro-2H-benzotriazole with Structural Analogs
Biological Activity
5-Fluoro-6-nitro-2H-benzotriazole (FNBT) is a heterocyclic compound belonging to the benzotriazole family, characterized by its unique combination of a fluorine atom and a nitro group. This structure imparts distinct chemical properties that contribute to its diverse biological activities, including anticancer, antibacterial, antifungal, and antiviral effects.
- Molecular Formula : CHF NO
- Molecular Weight : Approximately 182.11 g/mol
- Structural Features : The presence of both fluorine and nitro groups enhances lipophilicity and membrane permeability, facilitating interaction with various biological targets.
The biological activity of FNBT is primarily attributed to its ability to interact with enzymes and receptors through non-covalent interactions such as hydrogen bonding and π–π stacking. This interaction can lead to the modulation of cellular processes involved in disease progression.
Key Mechanisms:
- Enzyme Inhibition : FNBT can inhibit specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : The compound can alter receptor activity, impacting various physiological responses.
Anticancer Properties
FNBT has shown potential in inducing apoptosis in cancer cells. Studies indicate that its structural features allow it to interfere with key cellular processes that regulate cell survival and proliferation.
Antibacterial Activity
Research indicates that FNBT exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it has been tested against methicillin-resistant Staphylococcus aureus (MRSA) with promising results. The minimum inhibitory concentration (MIC) values for FNBT against MRSA strains were found to be comparable to established antibiotics like nitrofurantoin, ranging from 12.5 to 25 μg/mL .
Antifungal Activity
FNBT has demonstrated antifungal properties with MIC values against Candida albicans ranging from 1.6 μg/mL to 25 μg/mL. Its effectiveness is enhanced by the introduction of electron-withdrawing groups at specific positions on the benzotriazole ring, particularly at position 5 .
Antiviral and Antiparasitic Effects
The compound has also shown activity against various viral and parasitic infections. For example, it demonstrated dose-dependent inhibitory effects against Trypanosoma species, reducing parasite viability significantly at concentrations as low as 25 μg/mL .
Comparative Analysis with Similar Compounds
| Compound Name | Key Differences |
|---|---|
| 5-Fluoro-2H-benzotriazole | Lacks the nitro group; different reactivity |
| 6-Nitro-2H-benzotriazole | Lacks the fluorine atom; affects lipophilicity |
| 5-Chloro-6-nitro-2H-benzotriazole | Contains chlorine instead of fluorine; alters reactivity |
The unique combination of fluorine and nitro groups in FNBT enhances its biological activity compared to its analogs, making it a valuable candidate for further research in medicinal chemistry.
Case Studies and Research Findings
- Anticancer Study : A study demonstrated that FNBT induces apoptosis in cancer cell lines through the activation of caspase pathways.
- Antibacterial Efficacy : In vitro studies have confirmed that FNBT exhibits significant antibacterial activity against MRSA strains, with MIC values indicating effective inhibition comparable to standard treatments .
- Antifungal Activity : Research involving Candida species showed that derivatives of FNBT could effectively inhibit fungal growth, highlighting its potential in treating fungal infections .
Q & A
Q. What are the key synthetic routes for preparing 5-Fluoro-6-nitro-2H-benzotriazole, and how can purity be optimized?
Methodological Answer: The synthesis typically involves sequential nitration and fluorination of a benzotriazole precursor. For example:
- Step 1: Diazotization of a substituted benzotriazole using sodium nitrite and hydrofluoroboric acid at 0°C to stabilize reactive intermediates .
- Step 2: Controlled nitration using mixed acid (HNO₃/H₂SO₄) under low temperatures to avoid over-nitration .
- Purification: Vacuum filtration and recrystallization from glacial acetic acid yield >95% purity. Monitor reaction progress via TLC and confirm purity via HPLC .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/19F NMR: Confirm fluorine incorporation and nitro-group positioning. For instance, fluorine substituents show distinct coupling patterns in 19F NMR .
- IR Spectroscopy: Identify nitro (N–O stretch at ~1520 cm⁻¹) and triazole ring vibrations (C–N stretch at ~1600 cm⁻¹) .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ peak at 213.05 Da) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reaction mechanisms for fluorination/nitration steps?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA software to model transition states. For example, compare activation energies for para- vs. meta-nitration pathways to explain regioselectivity .
- Electrostatic Potential Maps: Visualize charge distribution to predict electrophilic attack sites on the benzotriazole ring .
- Validation: Cross-reference computational predictions with experimental kinetic data (e.g., Arrhenius plots) .
Q. What strategies address conflicting bioactivity data in antimicrobial studies of this compound derivatives?
Methodological Answer:
- Dose-Response Curves: Test compounds across a concentration gradient (e.g., 0.1–100 µM) to identify IC₅₀ values and rule out cytotoxicity artifacts .
- Structural Analogues: Synthesize derivatives with varying substituents (e.g., 5-Cl, 6-Br) to isolate electronic effects on bioactivity .
- Mechanistic Probes: Use fluorescence microscopy to assess membrane permeability or ROS generation in bacterial models .
Q. How can factorial design optimize reaction conditions for scaling up synthesis?
Methodological Answer:
-
Variables: Temperature, reagent stoichiometry, and reaction time .
-
Response Surface Methodology (RSM): Design a 2³ factorial experiment to maximize yield and minimize byproducts. For example:
Factor Low Level High Level Temperature 0°C 25°C HNO₃ Equiv. 1.0 1.5 Reaction Time 2 h 6 h -
Analysis: Use ANOVA to identify significant factors (e.g., temperature dominates yield variance) .
Q. What advanced techniques validate the stability of this compound under storage conditions?
Methodological Answer:
- Accelerated Stability Testing: Store samples at 40°C/75% RH for 6 months and analyze degradation via:
- Kinetic Modeling: Fit degradation data to zero/first-order models to predict shelf life .
Theoretical and Methodological Frameworks
Q. How does the electronic effect of the nitro group influence the reactivity of this compound?
Methodological Answer:
Q. What theoretical frameworks guide the design of benzotriazole-based inhibitors?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate interactions with target enzymes (e.g., bacterial dihydrofolate reductase). Focus on hydrogen bonding between nitro groups and active-site residues .
- QSAR Models: Derive linear free-energy relationships using descriptors like logP and molar refractivity to predict inhibitory potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
